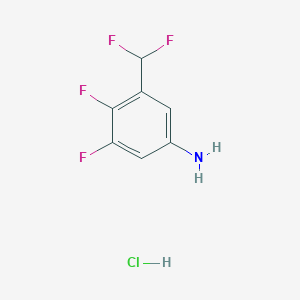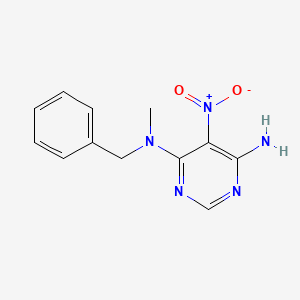![molecular formula C29H32N4O2S B2729268 N-({4-benzyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide CAS No. 477303-34-7](/img/structure/B2729268.png)
N-({4-benzyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({4-benzyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide: is a complex organic compound that features a unique structure combining a triazole ring, an adamantane core, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-benzyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Adamantane Core: The adamantane moiety is introduced via a nucleophilic substitution reaction, where the triazole derivative reacts with an adamantane-based electrophile.
Functional Group Modifications: The benzyl and phenacylsulfanyl groups are introduced through further substitution reactions, often using reagents like benzyl chloride and phenacyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially yielding amines or alcohols.
Substitution: The benzyl and phenacyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted triazole derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-({4-benzyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide may serve as a probe to study enzyme interactions, particularly those involving triazole and adamantane moieties.
Medicine
Medically, this compound has potential applications as a drug candidate due to its structural similarity to known pharmacophores. It may exhibit antiviral, antibacterial, or anticancer properties, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its robust and versatile structure.
作用机制
The mechanism of action of N-({4-benzyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the adamantane core provides structural stability and lipophilicity, enhancing membrane permeability.
相似化合物的比较
Similar Compounds
- N-[(4-benzyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- N-[(5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- N-[(4-benzyl-5-phenacyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Uniqueness
The uniqueness of N-({4-benzyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide lies in its combination of a triazole ring with both benzyl and phenacylsulfanyl groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
N-[(4-benzyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O2S/c34-25(24-9-5-2-6-10-24)19-36-28-32-31-26(33(28)18-20-7-3-1-4-8-20)17-30-27(35)29-14-21-11-22(15-29)13-23(12-21)16-29/h1-10,21-23H,11-19H2,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAINMMJQLQTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CC5=CC=CC=C5)SCC(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
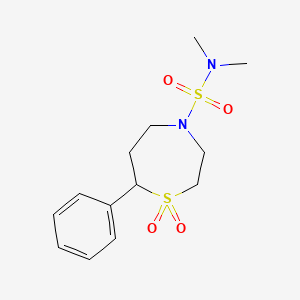
![ethyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2729187.png)
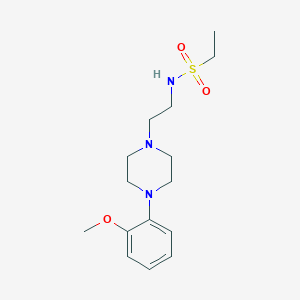
![1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2729190.png)

![2-({1-Ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2729193.png)

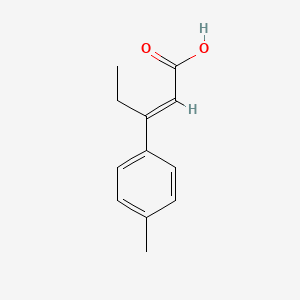
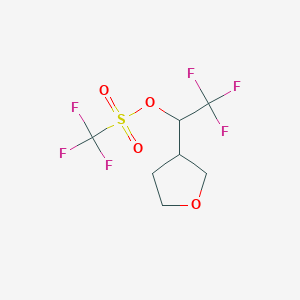
![1,3-dimethyl-7-(2-methylpropyl)-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2729202.png)
![4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2729203.png)
